1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One
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Overview
Description
Prudomestin: (CAS No3,5,7-trihydroxy-4’,8-dimethoxyflavone , is an organic compound. It is isolated from the heartwood of Prunus domestica. Prudomestin exhibits potent inhibition of xanthine oxidase (XO) activity, with an IC50 of approximately 6 µM .
Preparation Methods
The synthetic routes for Prudomestin are not extensively documented. its isolation from Prunus domestica suggests a natural origin. Industrial production methods may involve extraction and purification from plant material.
Chemical Reactions Analysis
Prudomestin likely undergoes various chemical reactions. Here are some possibilities:
Oxidation: Prudomestin could participate in oxidation reactions.
Reduction: Reduction reactions may also be relevant.
Substitution: Substitution reactions could modify its structure.
Common reagents and conditions for these reactions remain to be fully explored. The major products formed from these reactions would depend on the specific reaction pathways.
Scientific Research Applications
Prudomestin’s applications span several scientific fields:
Chemistry: Researchers may investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Prudomestin might interact with biological systems, affecting enzymes or cellular processes.
Medicine: Its XO inhibition activity could be relevant for gout treatment or other conditions.
Industry: Prudomestin may find applications in the pharmaceutical or cosmetic industries.
Mechanism of Action
The precise mechanism by which Prudomestin exerts its effects remains an area of study. It likely involves interactions with molecular targets and specific pathways. Further research is needed to elucidate this mechanism.
Comparison with Similar Compounds
While Prudomestin’s uniqueness is notable, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not mentioned in the available literature.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZCNKURKQUDGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350391 |
Source
|
Record name | 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-63-5 |
Source
|
Record name | 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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